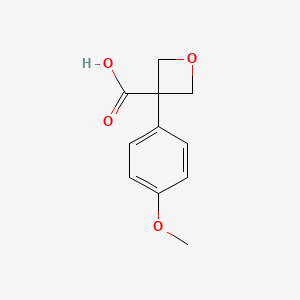

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid

CAS No.: 1416323-25-5

Cat. No.: VC2721395

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416323-25-5 |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | 3-(4-methoxyphenyl)oxetane-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H12O4/c1-14-9-4-2-8(3-5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) |

| Standard InChI Key | BCONDYAMTZSZNI-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2(COC2)C(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)C2(COC2)C(=O)O |

Introduction

Chemical Properties and Structure

Molecular Information

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid is characterized by the molecular formula C11H12O4, corresponding to a molecular weight of 208.21 g/mol. The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 1416323-25-5, providing a unique identifier for this specific chemical entity. For precise chemical identification purposes, the International Chemical Identifier (InChI) representation is InChI=1S/C11H12O4/c1-14-9-4-2-8(3-5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13), with the corresponding InChI Key being BCONDYAMTZSZNI-UHFFFAOYSA-N.

These identifiers are essential for unambiguous referencing of the compound in chemical databases and literature, ensuring proper identification across different naming conventions and structural representations. The molecular formula reveals the presence of multiple oxygen atoms, which correspond to the oxetane ring oxygen, the carboxylic acid group (contributing two oxygen atoms), and the methoxy substituent on the phenyl ring.

Structural Characteristics

The structure of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid features several key elements that define its chemical behavior. The central structural component is the four-membered oxetane ring, which contains an oxygen atom within its framework. This strained ring system is connected at the 3-position to both a carboxylic acid group and a 4-methoxyphenyl substituent, creating a tertiary carbon center. The 4-methoxyphenyl group consists of a benzene ring with a methoxy (OCH3) substituent at the para position, which influences the electronic distribution across the aromatic system.

The oxetane ring is particularly notable due to its inherent strain energy, estimated at approximately 106 kJ/mol, which is intermediate between that of cyclopropane (115 kJ/mol) and cyclobutane (110 kJ/mol) . This strain energy contributes significantly to the reactivity patterns observed with this compound, particularly concerning ring-opening reactions and potential isomerization pathways. The dihedral angles within the oxetane ring deviate substantially from ideal tetrahedral geometry, further contributing to the molecule's unique conformational properties.

The carboxylic acid moiety provides a point of hydrogen bonding capability, influencing intermolecular interactions and solubility characteristics. Additionally, the methoxy group on the phenyl ring acts as an electron-donating substituent, affecting the electronic distribution within the aromatic system and potentially stabilizing certain reaction intermediates. These structural features collectively influence the compound's physical properties, reactivity patterns, and applications in synthetic chemistry and drug discovery.

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid can be approached through several strategic methodologies, each with distinct advantages depending on the available starting materials and desired scale. One common synthetic pathway involves the cyclization of appropriately substituted precursors to form the oxetane ring system. This approach typically utilizes intramolecular cyclization of 4-methoxyphenyl-substituted epoxides under carefully controlled acidic or basic conditions to generate the desired four-membered ring structure.

Another prevalent synthetic strategy involves the preparation of the corresponding ester derivative, followed by hydrolysis to obtain the target carboxylic acid. This method often proves advantageous due to the enhanced stability of the ester intermediates compared to the free carboxylic acid form, potentially mitigating issues related to degradation or isomerization during the synthetic process . The ester precursors (ethyl or methyl esters) can be saponified using sodium hydroxide, followed by acidification with sodium bisulfate to yield the desired carboxylic acid product.

The selection of the appropriate synthetic route depends on several factors, including the availability of starting materials, the scale of production, and the specific requirements for purity and isomeric composition. The presence of the methoxy substituent on the phenyl ring introduces additional considerations regarding regioselectivity in certain synthetic steps, particularly those involving aromatic substitution reactions or metal-mediated couplings in the construction of precursor molecules.

Reaction Conditions

The specific reaction conditions employed in the synthesis of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid significantly influence the efficiency, yield, and purity of the final product. For cyclization reactions leading to oxetane ring formation, carefully controlled temperature and catalyst selection are critical parameters. Typically, these cyclizations are performed at moderate temperatures (20-80°C) with appropriate Lewis or Brønsted acid catalysts to facilitate the ring-closing process .

For the hydrolysis of ester precursors to obtain the carboxylic acid functionality, standard conditions involving aqueous sodium hydroxide (1-2 M) at ambient or slightly elevated temperatures (20-50°C) are commonly employed. The subsequent acidification step with sodium bisulfate must be carefully controlled to avoid potential decomposition or isomerization of the oxetane ring, which can occur under strongly acidic conditions .

It is particularly noteworthy that the stability of oxetane-carboxylic acids can be compromised during synthesis or purification steps. Research has demonstrated that many oxetane-carboxylic acids are prone to isomerization into cyclic lactones, especially under thermal conditions or in the presence of acidic catalysts . This presents a significant challenge in the preparation of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid, necessitating careful control of reaction parameters and purification conditions to maintain the integrity of the desired product.

Industrial Production Methods

Industrial-scale production of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid necessitates optimization of synthetic routes to ensure cost-effectiveness, environmental sustainability, and consistent product quality. Large-scale cyclization reactions for oxetane ring formation may employ specialized catalytic systems designed to maximize yield while minimizing the formation of byproducts that could complicate downstream purification processes.

For industrial applications, the ester hydrolysis approach often presents advantages in terms of scalability and process robustness. This method typically involves optimized conditions for saponification of the corresponding ethyl or methyl esters, followed by controlled acidification and isolation procedures tailored to large-scale operations . The selection of solvents, catalysts, and processing equipment must balance considerations of efficiency, safety, and environmental impact.

Chemical Reactivity

Stability and Isomerization

A critical aspect of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid's chemical behavior is its stability profile, which is significantly influenced by its structural features. Research has revealed that many oxetane-carboxylic acids exhibit notable instability, readily undergoing isomerization to form cyclic lactones under various conditions . This isomerization process can occur during storage at ambient temperature or under thermal conditions, presenting challenges for long-term storage and handling of these compounds.

The specific stability characteristics of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid appear to be modulated by the presence of the bulky 4-methoxyphenyl substituent. Comparative studies with related compounds suggest that bulky (hetero)aromatic substituents can enhance stability by potentially inhibiting conformational changes required for isomerization . Nevertheless, under heating in a dioxane/water mixture at elevated temperatures (approximately 100°C), isomerization to the corresponding lactone derivative would likely occur, mirroring the behavior observed with structurally similar compounds.

The isomerization process typically involves an intramolecular mechanism initiated by protonation of the oxetane ring oxygen by the carboxylic acid group, forming an intermediate (designated as Int-1 in literature) that subsequently undergoes ring opening and recyclization to form the lactone product . This transformation represents a thermodynamically favorable process driven by the release of ring strain energy from the oxetane system, which contributes approximately 106 kJ/mol of strain energy.

Types of Reactions

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid can participate in a diverse array of chemical reactions, with reactivity patterns influenced by both the oxetane ring and the functional groups present. The oxetane ring, due to its inherent strain, can undergo ring-opening reactions under appropriate conditions, particularly in the presence of nucleophiles or under acidic catalysis . These ring-opening processes can be harnessed in synthetic applications to introduce the structural elements of the compound into more complex molecular frameworks.

The carboxylic acid functionality provides avenues for traditional carboxylic acid chemistry, including esterification, amide formation, and reduction reactions. Esterification reactions with various alcohols can proceed under standard conditions (acid catalysis or coupling reagents), yielding the corresponding esters. Similarly, amide formation through reaction with amines can be achieved using appropriate coupling reagents such as carbodiimides or carbonyldiimidazole.

Oxidation reactions involving the methoxy group on the phenyl ring can occur under specific conditions, potentially yielding demethylated products or other oxidized derivatives. Conversely, reduction of the carboxylic acid functionality can be accomplished using appropriate reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the corresponding alcohol derivatives.

Reaction Mechanisms

The reaction mechanisms involving 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid are diverse and dependent on the specific transformation under consideration. The isomerization to lactone derivatives, a characteristic reaction of this compound class, proceeds through a well-defined mechanism involving intramolecular protonation of the oxetane oxygen by the carboxylic acid group . This forms a reactive intermediate with a partially opened oxetane ring, which subsequently undergoes intramolecular cyclization to form the thermodynamically favored lactone product.

Ring-opening reactions with nucleophiles typically proceed through an SN2-like mechanism, with the nucleophile attacking the less substituted carbon of the oxetane ring. The reaction is facilitated by the inherent strain of the four-membered ring, which enhances the electrophilicity of the carbon atoms adjacent to the ring oxygen . The regioselectivity of these ring-opening processes can be influenced by electronic factors, including the electronic effects of the 4-methoxyphenyl substituent, which can stabilize developing positive charge character at the tertiary carbon center.

Etherification reactions under Brønsted acid catalysis involve selective activation of tertiary benzylic alcohols of 4-membered rings, allowing reactions with simple alcohols to form ethers while maintaining the oxetane ring intact . This approach avoids the use of strong bases and halide alkylating agents, presenting a milder synthetic methodology for derivative formation. The mechanistic pathway may involve formation of a carbocation intermediate, stabilized by the electron-donating methoxy substituent on the phenyl ring, followed by nucleophilic attack by the alcohol reagent.

The electronic properties of the 4-methoxyphenyl group play a critical role in many reaction mechanisms involving this compound. The electron-donating nature of the methoxy substituent can stabilize carbocation intermediates formed during certain transformations, potentially influencing reaction rates and selectivity patterns . This electronic effect is particularly significant in reactions involving the formation of charged intermediates or transition states with partial positive character at the benzylic position.

Applications and Significance

Medicinal Chemistry Applications

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid has emerged as a valuable building block in medicinal chemistry, where the unique structural features of the oxetane ring offer distinct advantages in drug design strategies. Oxetanes have gained recognition as bioisosteres for various functional groups, including carbonyl moieties and gem-dimethyl groups, providing medicinal chemists with tools to modulate the physicochemical properties of bioactive molecules without drastically altering their core structural frameworks .

Incorporation of oxetane-containing structures into pharmaceutical candidates can significantly influence drug-like properties, including aqueous solubility, lipophilicity, and metabolic stability. Research has demonstrated that substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by factors ranging from 4 to over 4000, while simultaneously reducing the rate of metabolic degradation in many cases . These improvements in physicochemical properties can enhance bioavailability and pharmacokinetic profiles of drug candidates, addressing common challenges in drug development.

The carboxylic acid functionality of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid provides an additional point for derivatization in medicinal chemistry applications. Through amide bond formation, the compound can be incorporated into peptide-like structures or conjugated with other bioactive molecules to create novel hybrid compounds with potentially enhanced therapeutic properties. Additionally, the methoxy substituent on the phenyl ring can participate in specific interactions with biological targets, potentially influencing binding affinity and selectivity profiles of the resulting drug candidates.

Research Uses

Comparison with Related Compounds

Structural Analogs

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid shares structural similarities with several related compounds, each with distinctive properties and applications. A direct structural analog is 3-(4-bromophenyl)oxetane-3-carboxylic acid (CAS: 1393585-20-0), which differs only in the para-substituent on the phenyl ring (bromine instead of methoxy) . This substitution significantly alters the electronic properties of the aromatic system, with the electron-withdrawing bromine exerting effects opposite to those of the electron-donating methoxy group. These electronic differences influence reactivity patterns, particularly in transformations involving the formation of charged or radical intermediates.

Another important structural relative is 3-(4-hydroxyphenyl)oxetane-3-carboxylic acid, where the methoxy group is replaced by a hydroxy functionality. This modification introduces additional hydrogen bonding capabilities, potentially affecting solubility profiles, intermolecular interactions, and biological activity. The hydroxyl group also provides an additional point for derivatization, expanding the synthetic utility of this analog in various applications.

The 3-(4-methylphenyl)oxetane-3-carboxylic acid analog, with a methyl group in place of the methoxy substituent, represents another significant structural variant. The methyl group, while still considered electron-donating through inductive effects, lacks the resonance donation capability of the methoxy group, resulting in more subtle electronic influences on the aromatic system and potentially different reactivity profiles.

Functional Group Bioisosteres

The concept of bioisosterism, particularly relevant in medicinal chemistry, involves the replacement of certain functional groups with structurally distinct but functionally similar moieties. In this context, the oxetane ring in 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid can be considered a bioisostere for various functional groups, including carbonyl moieties and gem-dimethyl groups . This bioisosteric relationship provides valuable opportunities for modulating molecular properties while preserving essential biological activities.

Research has demonstrated that oxetane-3-ol and related structures can function as bioisosteres for the carboxylic acid functional group . This relationship suggests that derivatives where the carboxylic acid of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid is replaced with alternative functional groups could maintain similar biological recognition profiles while exhibiting altered physicochemical properties. Such bioisosteric replacements provide medicinal chemists with expanded options for optimizing drug candidates for specific therapeutic applications.

The incorporation of oxetane rings as replacements for carbonyl groups has been shown to influence various molecular properties, including aqueous solubility, lipophilicity, and metabolic stability . Studies have indicated that the magnitude of these effects depends significantly on the structural context, highlighting the importance of careful evaluation when implementing bioisosteric replacements in drug design efforts.

Additionally, oxetane-based polyketide surrogates have been developed to probe substrate binding in polyketide synthases, demonstrating the utility of oxetane structures as carbonyl isosteres in biochemical investigations . These applications in chemical biology represent an extension of the bioisostere concept beyond traditional medicinal chemistry applications, highlighting the versatility of oxetane-containing structures in diverse scientific disciplines.

Future Research Directions

The exploration of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid and related compounds presents numerous opportunities for future research endeavors across multiple scientific disciplines. One promising direction involves the development of stabilized derivatives resistant to the isomerization processes that commonly affect oxetane-carboxylic acids. Strategic structural modifications, informed by mechanistic understanding of the isomerization pathways, could yield compounds with enhanced stability profiles while preserving the desirable properties of the oxetane system .

Expanded investigation of the compound's potential as a building block in medicinal chemistry represents another significant research opportunity. Systematic exploration of structure-activity relationships involving derivatives of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid could reveal novel bioactive compounds with applications in various therapeutic areas. Particular attention to the effects of modifications at the carboxylic acid position and variations in the aromatic substituent pattern could yield valuable insights into optimizing biological activity and physicochemical properties.

Advanced synthetic methodologies targeting more efficient and selective preparation of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid and structurally related compounds merit continued investigation. The development of catalytic systems specifically designed for oxetane ring formation under mild conditions could enhance synthetic accessibility and potentially enable large-scale production with improved environmental sustainability . Additionally, novel approaches to controlling the regioselectivity and stereochemistry in reactions involving this compound could expand its utility in complex molecule synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume